molecular formula C18H13ClN2O2S B3016666 2-(3-chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866807-88-7

2-(3-chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B3016666
CAS No.: 866807-88-7
M. Wt: 356.82
InChI Key: FQPMAMKZQCLTEU-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives This compound is characterized by the presence of a chromeno ring fused with a pyrimidine ring, along with a thione group at the 4th position and a methoxy group at the 9th position

Preparation Methods

The synthesis of 2-(3-chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-chlorobenzaldehyde with 4-hydroxycoumarin and thiourea in the presence of a catalyst such as Fe3O4@SiO2@(BuSO3H)3 under microwave irradiation can yield the desired compound . This method is advantageous due to its efficiency and eco-friendliness.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and feasibility of industrial production.

Chemical Reactions Analysis

2-(3-chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

For example, the compound can undergo nucleophilic substitution reactions with halogenated reagents to form new derivatives with different functional groups. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the chromeno or pyrimidine rings.

Scientific Research Applications

2-(3-chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

In biology and medicine, this compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation . It has also been studied for its antimicrobial and antiviral properties, making it a promising candidate for the development of new therapeutic agents.

In industry, the compound is used in the development of sensors and catalysts. Its ability to interact with metal ions and other analytes makes it useful in the design of chemosensors for environmental monitoring and industrial processes .

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis.

Additionally, the compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism.

Properties

IUPAC Name

2-(3-chlorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2S/c1-22-14-7-3-4-10-9-13-17(23-15(10)14)20-16(21-18(13)24)11-5-2-6-12(19)8-11/h2-8H,9H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPMAMKZQCLTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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